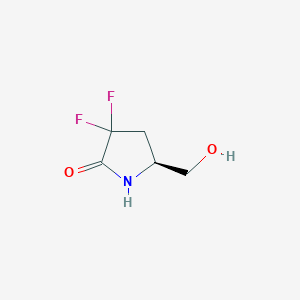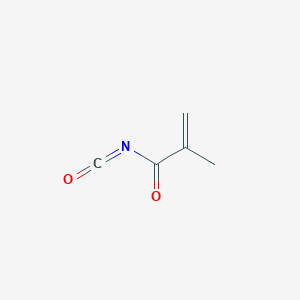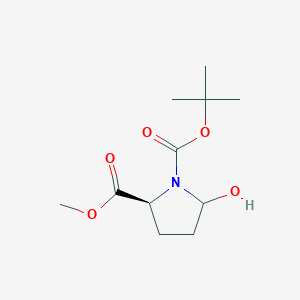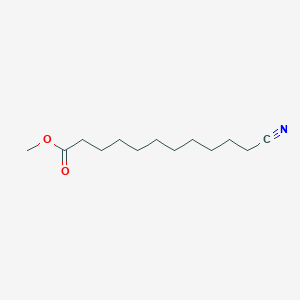
(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one
Overview
Description
(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one: is a fluorinated heterocyclic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of two fluorine atoms and a hydroxymethyl group attached to a pyrrolidin-2-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one: can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove fluorine atoms or modify the pyrrolidinone ring.
Substitution: Various nucleophiles can substitute the fluorine atoms or the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds can be employed.
Major Products Formed:
Oxidation: (S)-3,3-Difluoro-5-(carboxymethyl)pyrrolidin-2-one
Reduction: this compound (reduced form)
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one: has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Its unique properties make it useful in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one: can be compared to other fluorinated pyrrolidinones and related compounds. Some similar compounds include:
3,3-Difluoro-5-(hydroxymethyl)piperidine-1-carboxylate
3,5-Difluoro-4-(hydroxymethyl)benzoic acid
Uniqueness: The presence of fluorine atoms in this compound enhances its chemical stability and reactivity compared to non-fluorinated analogs. This makes it particularly valuable in applications requiring high stability and specificity.
Properties
IUPAC Name |
(5S)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-3(2-9)8-4(5)10/h3,9H,1-2H2,(H,8,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRXZAKSZIVSCC-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C1(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)C1(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472054 | |
| Record name | (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255903-84-5 | |
| Record name | (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, trimethyl[4-(trifluoromethyl)phenyl]-](/img/structure/B1600408.png)

![4-Chlorofuro[2,3-b]pyridine](/img/structure/B1600411.png)
![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1600412.png)






![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride](/img/structure/B1600426.png)


